Home > Products > Screening Compounds P92451 > Lanraplenib succinate
Lanraplenib succinate - 1800047-00-0

Lanraplenib succinate

Catalog Number: EVT-3165342
CAS Number: 1800047-00-0
Molecular Formula: C58H68N18O14
Molecular Weight: 1241.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lanraplenib Succinate is the succinate salt form of lanraplenib, an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration, lanraplenib binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation. Syk, a non-receptor cytoplasmic, BCR-associated tyrosine kinase, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies; it plays a key role in B-cell receptor signaling.
Source and Classification

Lanraplenib succinate is classified as a small molecule drug. It is synthesized from lanraplenib, which is the active pharmaceutical ingredient. The compound is available in various forms, including monosuccinate and sesquisuccinate, each with specific pharmacological profiles and applications .

Synthesis Analysis

Methods of Synthesis

The synthesis of lanraplenib succinate involves several steps that typically include the following:

  1. Starting Materials: The synthesis begins with the appropriate precursors that contain the necessary functional groups.
  2. Reactions: Key reactions may include esterification to form the succinate derivative. This involves reacting lanraplenib with succinic acid or its derivatives under controlled conditions to yield lanraplenib succinate.
  3. Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity levels.

Technical details regarding the synthesis can be found in patent documentation, which outlines specific methods and conditions used to produce crystalline forms of lanraplenib succinate .

Molecular Structure Analysis

Structure and Data

Lanraplenib succinate has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula for lanraplenib is C18H24N6C_{18}H_{24}N_{6} with a molecular weight of approximately 336.43 g/mol . The structural representation includes:

  • Core Structure: A bicyclic framework that contributes to its biological activity.
  • Functional Groups: Various nitrogen and carbon functional groups that facilitate interactions with biological targets.

The detailed molecular structure can be visualized using chemical drawing software or databases that provide 3D representations.

Chemical Reactions Analysis

Reactions and Technical Details

Lanraplenib succinate undergoes several chemical reactions pertinent to its pharmacodynamics:

  1. Inhibition of Spleen Tyrosine Kinase: The primary reaction involves the binding of lanraplenib succinate to the active site of spleen tyrosine kinase, preventing its phosphorylation activity.
  2. Metabolism: In vivo, lanraplenib succinate is metabolized primarily in the liver, where it may undergo hydrolysis to release the active form.

These reactions are critical for understanding the compound's mechanism of action and therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action of lanraplenib succinate revolves around its role as an inhibitor of spleen tyrosine kinase:

  1. B Cell Modulation: By inhibiting spleen tyrosine kinase, lanraplenib succinate reduces B cell receptor signaling, leading to decreased activation and survival of B cells.
  2. Cytokine Production: The compound affects cytokine production profiles in immune cells, which can alter inflammatory responses associated with autoimmune diseases.

In experimental models, lanraplenib has shown significant inhibition of B cell activation markers such as CD69 and IgM secretion, indicating its potential effectiveness in controlling aberrant immune responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lanraplenib succinate exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant data regarding these properties can be sourced from material safety data sheets and pharmaceutical guidelines .

Applications

Scientific Uses

Lanraplenib succinate has several potential applications in scientific research and clinical settings:

  1. Autoimmune Disease Treatment: Its primary application lies in treating autoimmune diseases such as systemic lupus erythematosus by modulating B cell activity.
  2. Research Tool: Used in laboratory studies to investigate B cell signaling pathways and explore therapeutic strategies for related disorders.

Ongoing clinical trials are assessing its efficacy and safety profile in various patient populations, highlighting its potential as a novel therapeutic agent .

Mechanisms of Action and Molecular Targets [1] [6] [9]

SYK Kinase Inhibition: Structural and Functional Dynamics

Lanraplenib succinate (GS-9876 succinate) is a second-generation, highly selective inhibitor of spleen tyrosine kinase (SYK), exhibiting an IC50 value of 9.5 nM against SYK in biochemical assays [1] [6]. SYK is a non-receptor cytoplasmic tyrosine kinase that serves as a critical mediator of immunoreceptor signaling pathways. Structurally, lanraplenib binds to the SYK ATP-binding pocket through specific molecular interactions: the aminopyrazine group forms hydrogen bonds with hinge residue D512, while the imidazopyrazine moiety engages in van der Waals contacts with V385 [5] [9]. This binding stabilizes SYK in an inactive conformation, preventing autophosphorylation at activation loop residues (Y525/Y526 in human SYK) that is essential for its catalytic activity [1] [3].

Functionally, this inhibition disrupts SYK's role as a master regulator of proximal immunoreceptor signaling. Unlike first-generation SYK inhibitors (e.g., fostamatinib), lanraplenib incorporates an oxetane-piperazine motif that eliminates pH-dependent solubility and reduces drug-drug interactions with proton pump inhibitors [5] [9]. Its pharmacokinetic profile enables once-daily oral dosing, a significant advantage in chronic inflammatory conditions [5] [10]. The inhibitor demonstrates remarkable selectivity, with minimal off-target activity against kinases of the Tec family (BTK), Src family, or receptor tyrosine kinases at therapeutic concentrations [3] [6].

Table 1: Comparative Selectivity Profile of Lanraplenib Succinate

Kinase TargetIC50 (nM)Cellular Function Impacted
SYK9.5BCR/FcR signaling initiation
BTK>1,000B-cell differentiation
LYN>1,000ITAM phosphorylation
JAK2>1,000Cytokine signaling

Immunoreceptor Signaling Modulation via GPVI Receptor Interactions

Beyond B-cell receptor (BCR) inhibition, lanraplenib succinate potently modulates platelet activation through specific targeting of the glycoprotein VI (GPVI) collagen receptor pathway. GPVI signals through an associated FcRγ-chain containing an immunoreceptor tyrosine-based activation motif (ITAM) that recruits SYK upon collagen binding [2] [3]. Lanraplenib inhibits GPVI-induced SYK activation in human platelets at nanomolar concentrations (EC50 < 50 nM), effectively blocking downstream events including:

  • Phosphorylation of linker for activation of T cells (LAT)
  • Phospholipase Cγ2 (PLCγ2) activation
  • Platelet aggregation under arterial shear conditions [2] [6]

Notably, this inhibition occurs without prolonging bleeding time in primate models, distinguishing it from broad-spectrum antiplatelet agents [1] [3]. This therapeutic window arises from lanraplenib's selective disruption of the GPVI-collagen signaling axis while sparing thromboxane A2 and ADP receptor pathways essential for hemostasis [2] [6]. In human whole blood assays, lanraplenib (100 nM) reduces platelet adhesion to collagen-coated surfaces by >80%, demonstrating its potential to mitigate immune-complex mediated vascular inflammation without hemorrhagic complications [3] [6].

Downstream Signaling Pathways: BLNK, BTK, and PLCγ2 Phosphorylation

The therapeutic efficacy of lanraplenib succinate in inflammatory diseases stems from its orchestrated suppression of multiple SYK-dependent signaling cascades:

B-Cell Linker Protein (BLNK) Phosphorylation:Upon BCR engagement, SYK phosphorylates BLNK at Y96, creating a scaffold for downstream effectors. Lanraplenib inhibits anti-IgM-induced BLNK phosphorylation in human Ramos B-cells with an EC50 of 24 nM [1] [8]. This prevents recruitment of BTK and PLCγ2 to the signalosome, abrogating B-cell activation. In primary human B-cells, lanraplenib (100 nM) reduces CD69 and CD86 expression by >90%, critical markers for B-cell activation and costimulation [1] [4].

Bruton's Tyrosine Kinase (BTK) and PLCγ2 Activation:SYK directly phosphorylates BTK at Y551, enabling full kinase activity. Lanraplenib suppresses this phosphorylation event (EC50 = 24-51 nM), disrupting BTK-dependent calcium mobilization and NF-κB activation [1] [8]. Consequently, PLCγ2 phosphorylation is inhibited, preventing inositol trisphosphate (IP3) generation and calcium flux necessary for B-cell proliferation [4] [8]. In co-stimulation assays, lanraplenib inhibits anti-IgM/anti-CD40 mediated B-cell proliferation with an EC50 of 108±55 nM [1].

Integrated Pathway Effects:

  • Cytokine Modulation: In human macrophages, lanraplenib inhibits immune complex-stimulated TNFα and IL-1β release (EC50 = 121±77 nM and 9±17 nM, respectively) [1] [3]
  • B-Cell Maturation: Blocks transitional to follicular B-cell differentiation in lupus-prone NZB/W mice, reducing autoantibody production [4]
  • Glomerular Protection: In lupus nephritis models, suppresses immune complex deposition and subsequent renal inflammation by inhibiting FcγR-mediated leukocyte activation [4] [9]

Table 2: Functional Consequences of Downstream Pathway Inhibition

Downstream TargetEC50 (nM)Biological ConsequenceTherapeutic Relevance
BLNK (pY96)24Impaired signalosome assemblyReduced B-cell activation
BTK (pY551)51Decreased calcium fluxSuppressed proliferation
PLCγ2 phosphorylation45Blocked IP3/DAG productionImpaired differentiation
TNFα release121Anti-inflammatory effectTissue protection

The cumulative pharmacological profile positions lanraplenib succinate as a promising therapeutic agent for SYK-driven pathologies including rheumatoid arthritis, lupus nephritis, and Sjögren's syndrome [9] [10]. Its ability to simultaneously target multiple nodes in immunoreceptor signaling cascades while maintaining cellular selectivity underpins its clinical development for autoimmune indications.

Table 3: Lanraplenib Succinate Nomenclature

Chemical DesignationIdentifier
IUPAC Name6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine; butanedioic acid
SynonymsGS-9876 succinate; GS-SYK Succinate; Lanraplenib sesquisuccinate
CAS Registry Number1800047-00-0
Molecular FormulaC₅₈H₆₈N₁₈O₁₄
Molecular Weight1241.27 g/mol

Properties

CAS Number

1800047-00-0

Product Name

Lanraplenib succinate

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid

Molecular Formula

C58H68N18O14

Molecular Weight

1241.3 g/mol

InChI

InChI=1S/2C23H25N9O.3C4H6O4/c2*24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;3*5-3(6)1-2-4(7)8/h2*1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);3*1-2H2,(H,5,6)(H,7,8)

InChI Key

SUXNLHAGYIRFJQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.